molecular formula C7H5ClN2OS B2426530 2-(Chloromethyl)thieno[2,3-d]pyrimidin-4(1H)-one CAS No. 1039847-82-9

2-(Chloromethyl)thieno[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B2426530
CAS No.: 1039847-82-9
M. Wt: 200.64
InChI Key: FRKMPZJCCOHFST-UHFFFAOYSA-N
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Description

2-(Chloromethyl)thieno[2,3-d]pyrimidin-4(1H)-one ( 1039847-82-9) is a high-value heterocyclic compound that serves as a versatile synthetic intermediate in organic chemistry and drug discovery. This molecule features a fused thieno[2,3-d]pyrimidine core, a privileged scaffold in medicinal chemistry known for conferring significant pharmacological activities . The presence of the reactive chloromethyl group at the 2-position makes this compound a particularly useful building block for further functionalization via nucleophilic substitution reactions, enabling the creation of diverse libraries of derivatives for structure-activity relationship (SAR) studies . The thieno[2,3-d]pyrimidine scaffold is of great interest in scientific research due to its myriad documented biological activities. Research indicates that derivatives of this core structure have been investigated as potential therapeutic agents, with studies demonstrating marked sedative and central nervous system (CNS) depressant activity . Furthermore, this scaffold is widely explored in other therapeutic areas, including the development of anticancer agents, such as novel morpholine-based thieno[2,3-d]pyrimidine derivatives designed as potent PI3K inhibitors for controlling cancer progression , as well as antimicrobial, anti-inflammatory, and antiviral compounds . With a molecular formula of C7H5ClN2OS and a molecular weight of 200.65 g/mol , this compound is characterized by its high purity and consistent quality. It is supplied exclusively for research and development purposes. For Research Use Only. Not intended for diagnostic or therapeutic procedures, human or veterinary use.

Properties

IUPAC Name

2-(chloromethyl)-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2OS/c8-3-5-9-6(11)4-1-2-12-7(4)10-5/h1-2H,3H2,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRKMPZJCCOHFST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1C(=O)NC(=N2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1039847-82-9
Record name 2-(chloromethyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)thieno[2,3-d]pyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophene with chloroacetyl chloride, followed by cyclization with formamide . The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and reagents is crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Substitution Reactions

The chloromethyl group undergoes nucleophilic substitution, offering a versatile route to functionalized derivatives.

Key Substitution Reactions

Nucleophile Solvent/Reagents Conditions Product Citation
MorpholineDioxane, Net₃, 70°CRefluxed for 24 h2-(Piperidinylmethyl)thieno...
N-MethylpiperazineDioxane, Net₃, 70°CRefluxed for 24 h2-(N-Methylpiperazinylmethyl)...
AminophenolTHF, K₂CO₃, N₂ atmosphereRefluxed for 6–8 h2-(Phenylaminomethyl)...
2-(Chloromethyl)oxiraneKOH aqueous solutionRoom temperature2-(3-Chloro-2-hydroxypropylthio)...

Mechanism : The chloromethyl group acts as a leaving group, facilitating the attachment of nucleophiles such as amines or oxygen-containing reagents.

Acylation Reactions

Acylation occurs at the sulfur atom, forming S-acylated derivatives.

Acylation Protocols

Acylating Agent Solvent Conditions Product Citation
Acetyl chlorideDMFRoom temperatureS-Acetyl derivative
Benzoyl chlorideDMFRoom temperatureS-Benzoyl derivative

Mechanism : The sulfur atom’s lone pairs react with acylating agents, leading to S-acylated products.

Ring-Opening Reactions

While not explicitly detailed in the provided sources, thieno[2,3-d]pyrimidine derivatives are known to undergo ring-opening under specific conditions (e.g., basic or acidic environments). This reactivity could be explored for further structural modifications.

Oxidation/Reduction

Limited data exists in the provided sources, but similar thieno-pyrimidine compounds may undergo oxidation (e.g., with H₂O₂) or reduction (e.g., with NaBH₄), though specific examples for this compound were not identified.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its biological activities:

  • Anticancer Activity: Research has shown that derivatives of thieno[2,3-d]pyrimidine exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7). Some compounds demonstrated comparable efficacy to established chemotherapeutics like Doxorubicin .
  • Enzyme Inhibition: It has been explored as a potential inhibitor of phosphodiesterase type 4 (PDE4), which is implicated in inflammatory diseases. Certain derivatives have shown promising results in inhibiting PDE4B and PDE4D in vitro .

Antimicrobial Properties

Studies have evaluated the antibacterial and antifungal activities of thieno[2,3-d]pyrimidine derivatives against pathogens such as Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger. Some derivatives exhibited good activity compared to standard antibiotics like amoxicillin and antifungals like fluconazole .

Chemical Biology

The compound serves as a versatile building block in the synthesis of more complex heterocycles. Its chloromethyl group allows for nucleophilic substitution reactions, enabling the creation of various functionalized derivatives that can be tailored for specific biological targets.

Case Studies

Study Objective Findings
Study on PDE4 InhibitionEvaluate the inhibitory effects on PDE4B and PDE4DSeveral thieno[2,3-d]pyrimidine derivatives showed dose-dependent inhibition of TNF-α production in vitro .
Antibacterial Activity AssessmentTest against Gram-positive and Gram-negative bacteriaCompounds demonstrated significant antibacterial activity, outperforming some standard treatments .
Cytotoxicity EvaluationAssess effects on MCF-7 breast cancer cellsCertain derivatives exhibited cytotoxic potencies comparable to Doxorubicin, indicating potential as anticancer agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Chloromethyl)thieno[2,3-d]pyrimidin-4(1H)-one is unique due to its specific thieno-pyrimidine structure, which imparts distinct chemical and biological properties. Its chloromethyl group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .

Biological Activity

2-(Chloromethyl)thieno[2,3-d]pyrimidin-4(1H)-one, identified by its CAS number 89567-07-7, is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C13H9ClN2OS
  • Molecular Weight : 276.74 g/mol
  • Structure : The compound features a thieno[2,3-d]pyrimidine core with a chloromethyl substituent at the 2-position and a phenyl group at the 5-position.

Biological Activity Overview

The biological activity of this compound has been investigated primarily for its antimicrobial properties, particularly against Mycobacterium tuberculosis and other pathogens. The following sections detail specific findings related to its biological effects.

Antimicrobial Activity

Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit significant antimicrobial properties. For example:

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that certain derivatives possess MIC values as low as 0.14 μM against M. tuberculosis strains, indicating potent activity against this pathogen .
  • Mechanism of Action : The compound is suggested to inhibit MmpL3, a crucial protein in the bacterial cell wall synthesis pathway . This inhibition leads to bacterial cell death, making it a promising candidate for tuberculosis treatment.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity:

  • Substituent Effects : Variations in substituents at the 5-position (e.g., different phenyl groups) have been shown to affect potency and selectivity against various strains .
  • Cytotoxicity Profiles : Compounds with modifications around the thieno and pyrimidine rings demonstrated varying levels of cytotoxicity against human cell lines (e.g., HepG2), suggesting that careful tuning of substituents can enhance therapeutic indices .

Case Studies

Several studies have highlighted the efficacy of this compound and its derivatives:

  • Study on Tuberculosis : A study published in Journal of Medicinal Chemistry evaluated several thieno[2,3-d]pyrimidine derivatives for their anti-tubercular activity. The lead compound showed significant efficacy in murine models with reduced cytotoxicity towards human cells .
    CompoundMIC (μM)Cytotoxicity (IC50 μM)
    Lead 10.14>50
    Lead 20.22>50
  • Antimalarial Activity : Another investigation focused on the potential of thieno[2,3-d]pyrimidines as antimalarial agents targeting plasmodial kinases PfGSK3 and PfPK6. These kinases are critical for parasite survival and proliferation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(chloromethyl)thieno[2,3-d]pyrimidin-4(1H)-one?

  • Methodology : The compound can be synthesized via condensation reactions using 2-amino-3-thiophenecarboxylates or carboxamides with reagents like formamide, urea, or imidates to cyclize into the thienopyrimidine core. For example, heating 2-amino-3-methoxycarbonylthiophene in formamide at 200°C yields the pyrimidine ring, followed by chlorination with POCl₃ to introduce the chloromethyl group . Alternative routes involve reductive amination of 2-aminothiophene derivatives with aldehydes and sodium cyanoborohydride .

Q. How is the chloromethyl group introduced into the thienopyrimidine core?

  • Methodology : The chloromethyl substituent is typically introduced via nucleophilic substitution or alkylation. For instance, 3-amino-2-mercapto derivatives can react with chloromethylating agents (e.g., chloromethyl ethers) under basic conditions. Evidence from related compounds shows that 2-chloromethyl derivatives are synthesized by reacting thiol intermediates with chloroacetone or chloroacetaldehyde .

Q. What spectroscopic techniques confirm the structure of this compound?

  • Methodology :

  • 1H/13C NMR : Peaks at δ 4.2–4.5 ppm (CH₂Cl) and δ 6.8–7.5 ppm (aromatic protons) confirm the chloromethyl and thienopyrimidine moieties .
  • IR : Absorbance near 750–780 cm⁻¹ (C-Cl stretch) and 1650–1700 cm⁻¹ (C=O of the pyrimidinone ring) .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns validate the molecular formula .

Advanced Research Questions

Q. How can molecular docking studies guide the design of derivatives targeting enzymes like tyrosinase or Tpx?

  • Methodology : Docking simulations (e.g., AutoDock Vina) predict binding interactions between the chloromethyl group and catalytic residues. For example, 2-(chloromethyl) derivatives covalently bind to Cys40 in Trypanosoma brucei Tpx via nucleophilic attack, validated by mutagenesis and enzyme inhibition assays . Similar studies on tyrosinase inhibitors highlight the importance of substituent positioning in the active site .

Q. How do structural modifications (e.g., arylaminomethyl or sulfanyl groups) affect dual inhibition of thymidylate synthase (TS) and dihydrofolate reductase (DHFR)?

  • Methodology :

  • SAR Analysis : Derivatives with electron-withdrawing groups (e.g., 4-chlorophenyl) enhance TS/DHFR inhibition by stabilizing enzyme-ligand interactions. For example, 2-amino-5-[(4-chlorophenyl)sulfanyl] derivatives show IC₅₀ values < 50 nM .
  • Enzyme Assays : Competitive inhibition is confirmed via spectrophotometric monitoring of NADPH oxidation (DHFR) or dUMP conversion (TS) .

Q. What strategies resolve discrepancies in biological activity data among structurally similar analogs?

  • Methodology :

  • Meta-Analysis : Compare substituent effects across studies. For instance, 2-(chloromethyl) analogs exhibit higher cytotoxicity (e.g., IC₅₀ = 1.2 µM in HeLa cells) than non-chlorinated derivatives due to enhanced membrane permeability .
  • Orthogonal Validation : Use multiple assays (e.g., MTT for proliferation, fluorometric caspase-3 for apoptosis) to confirm mechanisms .

Data Contradiction Analysis

Q. Why do some studies report low yields (<50%) in reductive amination steps for thienopyrimidine synthesis?

  • Resolution : Yield variations arise from pH sensitivity (optimal pH = 6 for NaBH₃CN stability) and steric hindrance from bulky aryl groups. For example, 2,5-dichlorophenyl analogs require pre-formed imine intermediates to achieve >70% yields .

Q. How can conflicting cytotoxicity results between enzyme inhibition and cell-based assays be reconciled?

  • Resolution : Discrepancies may stem from off-target effects or metabolic instability. For instance, a compound with high TS/DHFR inhibition (IC₅₀ = 10 nM) but low cellular activity (IC₅₀ = 5 µM) suggests poor intracellular accumulation. Address this via prodrug strategies or lipophilicity optimization .

Experimental Design Recommendations

  • Synthetic Optimization : Use Dess-Martin periodinane for high-yield oxidation of methanol intermediates (91% efficiency) .
  • Biological Evaluation : Pair enzyme assays with cellular thermal shift assays (CETSA) to confirm target engagement .

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